N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4-one acetamide class, characterized by a fused heterocyclic core (pyrazolo-triazine) with a ketone group at position 2. The acetamide side chain at position 5 is substituted with a 2,3-dihydro-1H-inden-5-yl group, while the pyrazolo-triazine core bears a 4-ethylphenyl substituent at position 3.
The compound’s molecular formula is C₂₄H₂₃N₅O₂ (calculated molecular weight: 425.48 g/mol). Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as inferred from analogous pathways described for structurally related pyrazolo-triazine derivatives .
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23N5O2/c1-2-16-6-8-18(9-7-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-11-10-17-4-3-5-19(17)12-20/h6-13,15H,2-5,14H2,1H3,(H,26,30) |
InChI Key |
NLNSBTNQAHMXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indene derivative, followed by the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Research may include its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing substituent effects on physicochemical and biological profiles:
Key Observations:
Substituent Effects on Solubility: The furylmethyl group in the fluorophenyl derivative (C₁₇H₁₃FN₅O₃) reduces molecular weight (357.32 g/mol) and may improve aqueous solubility compared to bulkier analogs like the dihydroindenyl or benzylpiperidinylpropyl derivatives .
Biological Activity Trends :
- While direct activity data for the target compound is unavailable, analogs with 4-ethylphenyl (e.g., C₂₂H₂₁N₅O₄) and 4-methoxyphenyl groups (e.g., C₃₂H₃₅N₆O₃) are frequently prioritized in screening libraries, suggesting relevance in kinase or protease inhibition .
- The discontinued status of C₂₀H₁₆ClN₅O₃ may reflect poor pharmacokinetics or toxicity, underscoring the importance of substituent optimization .
Synthetic Accessibility :
- Derivatives with dimethoxybenzyl or methylsulfonyl groups (e.g., ) require multi-step syntheses involving Suzuki-Miyaura couplings or nucleophilic substitutions, as described in triazole and pyrazolo-triazine syntheses .
Structural-Activity Relationship (SAR) Insights:
- Acetamide Side Chains : Bulky groups like dihydroindenyl or benzylpiperidinylpropyl may improve membrane permeability but could reduce solubility, necessitating formulation adjustments .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound with potential pharmaceutical applications. Its structure includes a dihydroindene moiety and a pyrazolo-triazine derivative, which may confer unique biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Key Components
| Component | Description |
|---|---|
| Dihydroindene | A bicyclic structure that may influence the compound's interaction with biological targets. |
| Pyrazolo-triazine | A heterocyclic structure known for various biological activities including anticancer and anti-inflammatory effects. |
| Acetamide | A functional group that can enhance solubility and bioavailability. |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo.
- Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress in cells.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of specific kinases involved in cell signaling pathways.
- Modulation of gene expression related to apoptosis and inflammation.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain behavior compared to controls. Histological analysis showed reduced infiltration of inflammatory cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
